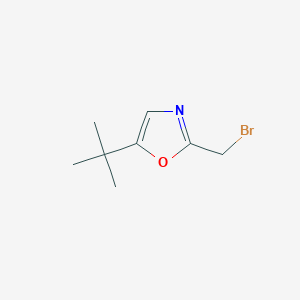
4-(bromomethyl)-4-(prop-2-yn-1-yl)oxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Bromomethyl)-4-(prop-2-yn-1-yl)oxane, also known as bromomethylpropynyloxane or BMPO, is an organic compound with a unique structure and properties. It is a colorless liquid with a sweet odor and a boiling point of 68-69 °C. BMPO is used in a variety of scientific research applications, including synthesis, analytical chemistry, and as a reagent in organic synthesis.
Wirkmechanismus
BMPO is a reactive compound, and its reactivity is due to its bromine atom. The bromine atom is highly reactive and can form covalent bonds with other molecules. The bromine atom can also act as a nucleophile, allowing it to react with other molecules, such as alkynes, to form new compounds.
Biochemical and Physiological Effects
BMPO has not been studied extensively for its biochemical and physiological effects. However, it is known to be toxic, and can cause irritation to the eyes and skin. It is also known to be a neurotoxin, and can cause neurological damage in humans.
Vorteile Und Einschränkungen Für Laborexperimente
BMPO has several advantages for use in laboratory experiments. It is a stable compound, and can be stored for extended periods of time without degradation. It is also easy to handle, as it is a liquid at room temperature. However, BMPO is toxic, and should be handled with care. It should not be inhaled, and should be stored in a well-ventilated area.
Zukünftige Richtungen
There are several potential future directions for research involving BMPO. One potential direction is to explore its use in the synthesis of polymers, as it is a good source of bromine. Another potential direction is to explore its use in the synthesis of heterocyclic compounds. Additionally, further research could be conducted to explore the biochemical and physiological effects of BMPO. Finally, further research could be conducted to explore the potential applications of BMPO in analytical chemistry and drug development.
Synthesemethoden
BMPO can be synthesized from the reaction of 2-bromo-2-methylpropane and propynyl bromide in the presence of a base. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon. The reaction is exothermic and can be monitored by gas chromatography. The reaction is usually carried out at temperatures between 0 and 10°C.
Wissenschaftliche Forschungsanwendungen
BMPO has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as it is a good source of bromine and can be easily manipulated to form various compounds. It is also used in analytical chemistry to determine the structure of organic molecules. BMPO has also been used in the synthesis of heterocyclic compounds, as well as in the synthesis of polymers.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 4-(bromomethyl)-4-(prop-2-yn-1-yl)oxane can be achieved through a multi-step reaction pathway involving the conversion of starting materials to intermediate compounds, followed by the final product. The key steps in the synthesis pathway include the protection of the alcohol group, the bromination of the alkene, and the deprotection of the alcohol group.", "Starting Materials": [ "4-hydroxy-4-(prop-2-yn-1-yl)oxane", "hydrochloric acid", "sodium bicarbonate", "sodium bromide", "sulfuric acid", "acetone" ], "Reaction": [ "Step 1: Protect the alcohol group by reacting 4-hydroxy-4-(prop-2-yn-1-yl)oxane with hydrochloric acid and sodium bicarbonate to form the corresponding acetate ester.", "Step 2: Brominate the alkene by reacting the acetate ester with sodium bromide and sulfuric acid to form the corresponding bromoacetate ester.", "Step 3: Deprotect the alcohol group by reacting the bromoacetate ester with sodium bicarbonate and acetone to form the final product, 4-(bromomethyl)-4-(prop-2-yn-1-yl)oxane." ] } | |
CAS-Nummer |
2763755-62-8 |
Produktname |
4-(bromomethyl)-4-(prop-2-yn-1-yl)oxane |
Molekularformel |
C9H13BrO |
Molekulargewicht |
217.1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



